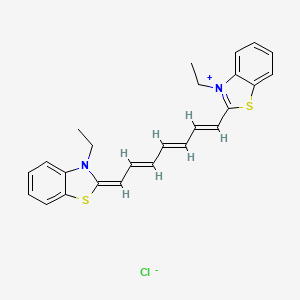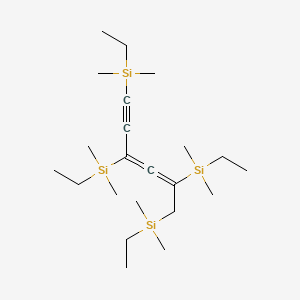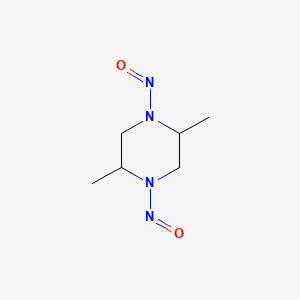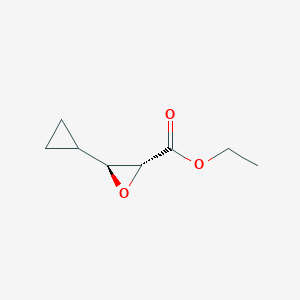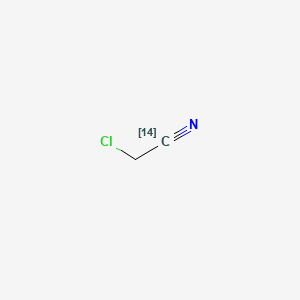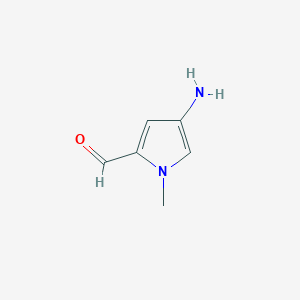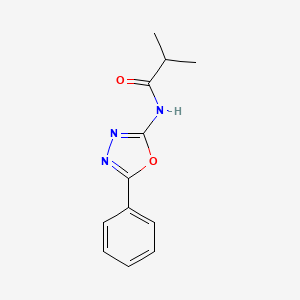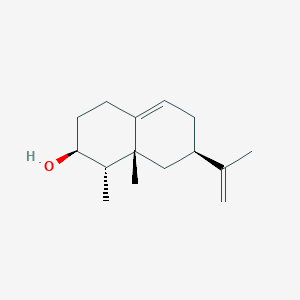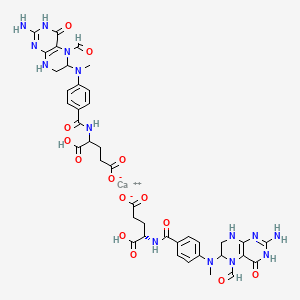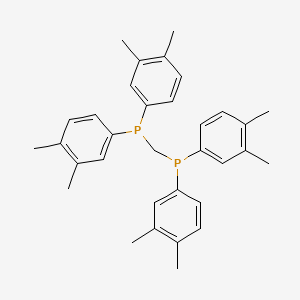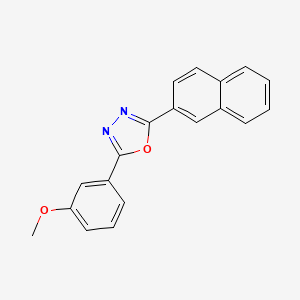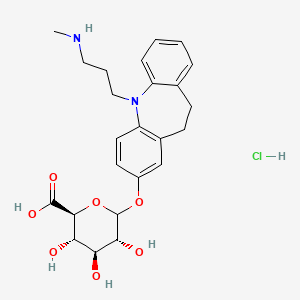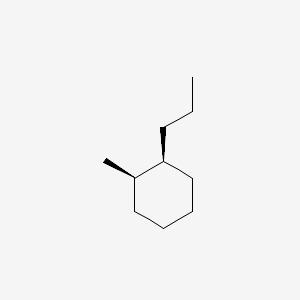
cis-1-Methyl-2-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Methyl-2-propylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a cycloalkane, specifically a substituted cyclohexane, where a methyl group and a propyl group are attached to the cyclohexane ring in a cis configuration. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methyl-2-propylcyclohexane typically involves the hydrogenation of corresponding alkenes or the cyclization of appropriate precursors. One common method is the catalytic hydrogenation of 1-Methyl-2-propylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale catalytic hydrogenation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: cis-1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate any remaining unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
cis-1-Methyl-2-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and conformational analysis of substituted cyclohexanes.
Biology: Its derivatives are explored for potential biological activities and interactions with biological molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of cis-1-Methyl-2-propylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
trans-1-Methyl-2-propylcyclohexane: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
Cyclohexane: The parent compound without any substituents.
1-Methylcyclohexane: A simpler substituted cyclohexane with only a methyl group attached.
Uniqueness: cis-1-Methyl-2-propylcyclohexane is unique due to its specific cis configuration, which influences its chemical reactivity and physical properties. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer .
Propiedades
Número CAS |
4926-71-0 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
(1R,2S)-1-methyl-2-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |
Clave InChI |
BVYJEKBXVYKYRA-ZJUUUORDSA-N |
SMILES isomérico |
CCC[C@H]1CCCC[C@H]1C |
SMILES canónico |
CCCC1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
